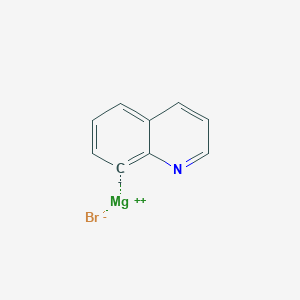

Quinolin-8-ylmagnesium bromide

Description

Significance of Quinoline (B57606) Derivatives in Advanced Organic Synthesis

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in the field of medicinal and materials chemistry. researchgate.netresearchgate.net Quinoline and its derivatives exhibit a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. orientjchem.orgresearchgate.netnih.gov This has led to their classification as "privileged structures" in drug discovery, meaning they are capable of binding to multiple biological targets. nih.gov The versatility of the quinoline ring system also extends to its use as a ligand in organometallic catalysis and as a building block for functional materials. researchgate.net Consequently, the development of synthetic methods to functionalize the quinoline core at various positions is of paramount importance to access novel molecules with tailored properties. nih.gov

The inherent chemical properties of the quinoline nucleus, including its ability to undergo both electrophilic and nucleophilic substitution, make it a versatile starting point for complex molecular architectures. nih.gov Researchers continuously explore new ways to introduce a variety of functional groups onto the quinoline ring, and the strategic placement of these groups is crucial for modulating the biological activity and physical properties of the resulting compounds. nih.govacs.org

Fundamental Role of Grignard Reagents in Carbon-Carbon Bond Formation Methodologies

Grignard reagents, with the general formula R-Mg-X (where R is an alkyl or aryl group and X is a halogen), are among the most powerful tools in a synthetic chemist's arsenal (B13267) for the formation of carbon-carbon bonds. mt.combyjus.com Discovered by Victor Grignard, a feat that earned him the Nobel Prize in Chemistry in 1912, these organomagnesium compounds have fundamentally changed the landscape of organic synthesis. byjus.commasterorganicchemistry.com The key to their reactivity lies in the polarized magnesium-carbon bond, which imparts a significant carbanionic character to the carbon atom. mt.com This makes Grignard reagents potent nucleophiles, capable of attacking a wide range of electrophilic carbon centers. masterorganicchemistry.com

Their most common application is the reaction with carbonyl compounds such as aldehydes, ketones, and esters to produce alcohols. mt.commasterorganicchemistry.commasterorganicchemistry.com For instance, the reaction of a Grignard reagent with an aldehyde yields a secondary alcohol, while a ketone will produce a tertiary alcohol. masterorganicchemistry.com They also react with carbon dioxide to form carboxylic acids and with epoxides to generate alcohols with a two-carbon extension. masterorganicchemistry.commasterorganicchemistry.com The ability to construct complex carbon skeletons from simpler precursors through these reactions underscores the indispensable role of Grignard reagents in the synthesis of natural products, pharmaceuticals, and other complex organic molecules. numberanalytics.comyoutube.com

Strategic Importance of Organomagnesium Species Derived from Halogenated Quinoline Structures

The creation of organomagnesium reagents from halogenated quinolines, such as Quinolin-8-ylmagnesium bromide from 8-bromoquinoline, represents a strategic convergence of the two aforementioned areas of chemistry. This approach allows for the direct introduction of the quinoline moiety as a nucleophile into a target molecule. The position of the halogen on the quinoline ring dictates the point of attachment, enabling regioselective functionalization.

The halogen-magnesium exchange reaction is a key method for preparing such functionalized Grignard reagents. nih.gov This technique has significantly broadened the scope of accessible organomagnesium compounds, allowing for the presence of various functional groups that might be incompatible with traditional Grignard formation methods. nih.gov The resulting quinolinyl Grignard reagents can then participate in a variety of cross-coupling reactions, further expanding their synthetic utility. nih.gov For instance, the reaction of a quinolinyl Grignard reagent with an electrophile allows for the construction of a new carbon-carbon or carbon-heteroatom bond at a specific position on the quinoline ring system, a critical step in the synthesis of many targeted therapeutic agents and functional materials. The strategic generation and use of these organomagnesium species provide a powerful platform for the elaboration of the quinoline scaffold.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;8H-quinolin-8-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N.BrH.Mg/c1-2-6-9-8(4-1)5-3-7-10-9;;/h1-5,7H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVMBFZIBYVZIH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-]=C2C(=C1)C=CC=N2.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrMgN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Quinolin 8 Ylmagnesium Bromide and Analogous Quinoline Based Grignard Reagents

Direct Magnesium Insertion Strategies

The direct reaction of an organohalide with magnesium metal is a fundamental method for preparing Grignard reagents. masterorganicchemistry.com For the synthesis of quinolin-8-ylmagnesium bromide, this involves the insertion of magnesium into the carbon-bromine bond of 8-bromoquinoline.

Optimization of Reaction Conditions for Efficient Grignard Formation

The formation of Grignard reagents via direct magnesium insertion is often sensitive to the reaction conditions. The process can be exothermic and requires careful control to prevent side reactions, such as Wurtz coupling. youtube.com Continuous flow processes have been developed to manage the exothermicity and improve safety and product quality by maintaining a large excess of magnesium and ensuring efficient heat exchange. youtube.com The activation of magnesium is also a critical factor, and various methods, including mechanical stirring of magnesium turnings under an inert atmosphere, have been employed to ensure a smooth and timely reaction initiation. masterorganicchemistry.comyoutube.com

Influence of Solvent Systems (e.g., Diethyl Ether, Tetrahydrofuran)

The choice of solvent is paramount in Grignard reagent synthesis. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are essential as they are aprotic and solvate the magnesium center of the Grignard reagent, forming a soluble complex. quora.comquora.comyoutube.comyoutube.com This solvation not only facilitates the reaction but also enhances the reactivity of the resulting organometallic compound. quora.com THF is often considered a superior solvent to diethyl ether due to its higher polarity and better stabilization of the magnesium cation, which can lead to more reactive Grignard reagents. quora.comwmich.eduresearchgate.net The solubility of the Grignard complex is also generally greater in THF. wmich.edu

Role of Activating Agents and Additives (e.g., Lithium Chloride) in Magnesium Insertion

Additives can play a significant role in the direct insertion of magnesium. While the provided search results primarily focus on the role of lithium chloride (LiCl) in halogen-metal exchange reactions, the principles of activation and stabilization can be relevant. For instance, in the context of preparing other types of Grignard reagents, metal halides like those of zinc, cadmium, indium, or mercury have been used as catalysts. google.com The addition of LiCl in other Grignard preparation methods has been shown to break down polymeric aggregates of the organomagnesium species, leading to more reactive monomeric or dimeric complexes. organic-chemistry.orgnih.gov This "turbo-Grignard" reagent, often i-PrMgCl·LiCl, exhibits enhanced reactivity and selectivity. strath.ac.uk

Halogen-Metal Exchange Routes

An alternative and often more versatile method for preparing functionalized Grignard reagents is the halogen-metal exchange. harvard.edu This technique involves the reaction of an organic halide with a pre-formed organomagnesium compound, typically an alkylmagnesium halide.

Precursor Selection: Brominated Quinoline (B57606) Derivatives at the C8 Position

The primary precursor for the synthesis of this compound via this route is 8-bromoquinoline. The reactivity of the carbon-bromine bond at the C8 position of the quinoline ring makes it a suitable site for halogen-metal exchange. The synthesis of various 8-substituted quinolines often starts from 8-hydroxyquinoline (B1678124) or 8-aminoquinoline (B160924), which can be subsequently modified or halogenated. acgpubs.orgnih.govmdpi.comnih.govresearchgate.net

Stoichiometric Control for Mono- and Bis-Grignard Reagent Formation

Stoichiometric control is crucial when dealing with dihalo-substituted precursors to selectively form either mono- or bis-Grignard reagents. While the direct synthesis of a bis-Grignard reagent from a dihaloquinoline is not explicitly detailed in the provided results, the principles of selective metal-halogen exchange are established. For instance, in the case of dibrominated arenes, regioselective exchange can be achieved at the bromine ortho to a chelating group. harvard.edu The formation of bis-heteroaryls using Grignard reagents has been demonstrated, implying the controlled formation and reaction of these organometallic species. nih.govbohrium.com The use of specific reagents, such as lithium alkyl magnesiates, has shown the ability to perform single metal-halogen exchange on dihaloarenes. strath.ac.uk

Reactivity and Mechanistic Investigations of Quinolin 8 Ylmagnesium Bromide

Nucleophilic Addition Reactions

The nucleophilic character of the carbon atom attached to the magnesium bromide moiety in quinolin-8-ylmagnesium bromide drives its addition to a range of electrophilic functional groups.

This compound readily reacts with carbonyl compounds, such as aldehydes and ketones, in a nucleophilic addition reaction to form alcohols. libretexts.orglibretexts.org The mechanism involves the attack of the nucleophilic carbon of the Grignard reagent on the electrophilic carbonyl carbon. This addition leads to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the corresponding alcohol. libretexts.orgyoutube.com

The class of alcohol produced—primary, secondary, or tertiary—is determined by the nature of the starting carbonyl compound. libretexts.orgkhanacademy.org

Reaction with formaldehyde (B43269) results in a primary alcohol. libretexts.org

Reaction with other aldehydes yields secondary alcohols. libretexts.orgkhanacademy.org

Reaction with ketones produces tertiary alcohols. libretexts.orgkhanacademy.org

This method provides a reliable and broadly applicable strategy for the synthesis of a diverse range of quinolin-8-yl-substituted alcohols. organic-chemistry.org The general transformation is depicted below:

General Reaction Scheme for Alcohol Synthesis

R¹(C=O)R² + this compound → (Quinolin-8-yl)C(R¹)(R²)OMgBr

(Quinolin-8-yl)C(R¹)(R²)OMgBr + H₃O⁺ → (Quinolin-8-yl)C(R¹)(R²)OH

Interactive Data Table: Examples of Alcohol Synthesis using this compound

| Carbonyl Compound | R¹ | R² | Product Alcohol Class |

| Formaldehyde | H | H | Primary |

| Acetaldehyde | CH₃ | H | Secondary |

| Acetone | CH₃ | CH₃ | Tertiary |

The reaction of this compound with carbon dioxide (CO₂) is a classic method for the synthesis of 8-quinolinecarboxylic acid. skku.edunih.gov In this carboxylation reaction, the Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon atom of the CO₂ molecule. skku.edu This process is often carried out using solid carbon dioxide (dry ice) or by bubbling gaseous CO₂ through the reaction mixture. nih.govgoogle.com

The initial addition results in the formation of a magnesium carboxylate salt. Subsequent acidification of this intermediate with a protic acid, such as hydrochloric acid, yields the final carboxylic acid product. skku.edugoogle.com This reaction represents a fundamental carbon-carbon bond-forming process. skku.edu

General Reaction Scheme for Carboxylation

This compound + CO₂ → Quinolin-8-ylCO₂MgBr

Quinolin-8-ylCO₂MgBr + H₃O⁺ → Quinolin-8-ylCOOH

This compound can undergo nucleophilic addition to the C=N bonds present in other nitrogen-containing aromatic rings, such as quinoline (B57606) and its derivatives. This reaction has been observed in the context of reactions with quinoline N-oxides, where the Grignard reagent adds to the quinoline ring system. nih.gov The addition to the imine-like functionality within the aromatic ring leads to the formation of new carbon-carbon bonds and the synthesis of more complex, substituted quinoline structures. nih.gov

The regioselectivity of the nucleophilic addition of Grignard reagents to the quinoline ring system is a subject of considerable interest. The addition can potentially occur at the C2 or C4 positions of the quinoline nucleus. The specific site of attack can be influenced by factors such as the nature of the Grignard reagent and the presence of substituents on the quinoline ring. Studies on related systems have shown that the regioselectivity of bromination of 8-substituted quinolines can be controlled to favor specific positions, which in turn would influence the formation of the corresponding Grignard reagent and its subsequent reactions. researchgate.netacgpubs.orgresearchgate.net

This compound can add to the carbon-nitrogen triple bond of nitriles. masterorganicchemistry.comlibretexts.org This reaction provides a pathway to synthesize ketones. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group. ucalgary.ca

This initial addition forms an intermediate imine anion, which is stabilized as a magnesium salt. libretexts.orgyoutube.com Subsequent hydrolysis of this intermediate, typically with aqueous acid, cleaves the carbon-nitrogen double bond and yields a ketone, where one of the alkyl or aryl groups is the quinolin-8-yl moiety. masterorganicchemistry.comyoutube.comquora.com This method is advantageous as the ketone is only formed during the workup, preventing further reaction with the Grignard reagent. ucalgary.ca

General Reaction Scheme for Ketone Synthesis from Nitriles

R-C≡N + this compound → (Quinolin-8-yl)(R)C=NMgBr

(Quinolin-8-yl)(R)C=NMgBr + H₃O⁺ → (Quinolin-8-yl)(R)C=O

Interactive Data Table: Ketone Synthesis via Nitrile Addition

| Nitrile Reactant | R Group | Resulting Ketone |

| Acetonitrile | CH₃ | 8-Acetylquinoline |

| Benzonitrile | Phenyl | 8-Benzoylquinoline |

| Propionitrile | CH₂CH₃ | 8-Propionylquinoline |

Transition-Metal-Catalyzed Cross-Coupling Reactions

This compound is a valuable coupling partner in various transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds between the quinoline core and other organic fragments. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures.

Prominent examples of such transformations include the Kumada, Negishi, and Suzuki couplings, which typically employ palladium or nickel catalysts. wikipedia.orgwikipedia.orgorganic-chemistry.org In these reactions, the Grignard reagent participates in a catalytic cycle that involves oxidative addition, transmetalation, and reductive elimination steps.

For instance, in a Kumada-type coupling, this compound would react with an organic halide in the presence of a palladium or nickel catalyst to form a new carbon-carbon bond. wikipedia.org Similarly, in a Negishi coupling, an organozinc reagent would be involved, which can be prepared from the Grignard reagent, to couple with an organic halide. wikipedia.org These methods have been successfully applied to the synthesis of a wide array of biaryl and other coupled products. rsc.orgasianpubs.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. nih.govnih.gov

Interactive Data Table: Overview of Cross-Coupling Reactions

| Coupling Reaction | Typical Catalyst | Coupling Partner | Resulting Bond |

| Kumada Coupling | Pd or Ni | Organic Halide | C(sp²)-C(sp²), C(sp²)-C(sp³) |

| Negishi Coupling | Pd or Ni | Organozinc Halide | C(sp²)-C(sp²), C(sp²)-C(sp³) |

| Suzuki Coupling | Pd | Organoboron Compound | C(sp²)-C(sp²) |

Palladium-Catalyzed Cross-Coupling with Diverse Electrophiles (e.g., Aryl Halides, Triflates)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. nih.gov this compound, as a nucleophilic Grignard reagent, can participate in these transformations to couple with various electrophilic partners, most notably aryl halides and triflates. The general mechanism for these reactions, such as the Suzuki-Miyaura, Negishi, or Kumada coupling, typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Research has demonstrated the successful coupling of aryl Grignard reagents with aryl bromides and triflates. nih.govorganic-chemistry.org The choice of electrophile can be significant; aryl triflates, derived from phenols, offer a valuable alternative to aryl halides. rsc.org In competitive experiments between aryl bromides and aryl triflates, the reaction outcome often depends on the specific nucleophilic partner and reaction conditions, a phenomenon termed the "Suzuki–Miyaura anomaly". rsc.org For many nucleophiles, oxidative addition to the palladium(0) catalyst is faster for the aryl bromide, while for organoboron reagents, the aryl triflate is often more reactive. rsc.org

The scope of the palladium-catalyzed coupling of Grignard reagents extends to various aryl and heteroaryl bromides. organic-chemistry.org The presence of additives, such as zinc halides, can mediate the reactivity of the Grignard reagent, sometimes leading to improved yields by forming a more reactive organozinc species in situ. nih.govorganic-chemistry.org This approach has been shown to be effective for the coupling of cyclopropylmagnesium bromide with a range of aryl bromides and triflates, highlighting a methodology that is likely applicable to this compound. organic-chemistry.org

| Nucleophile | Electrophile | Catalyst System | Additive | Product | Yield (%) | Ref |

| Cyclopropylmagnesium bromide | 4-Bromoanisole | Pd(OAc)₂ / P(t-Bu)₃ | ZnBr₂ | 1-Cyclopropyl-4-methoxybenzene | 91 | organic-chemistry.org |

| Cyclopropylmagnesium bromide | 4-(Trifluoromethyl)phenyl triflate | Pd(OAc)₂ / P(t-Bu)₃ | ZnBr₂ | 1-Cyclopropyl-4-(trifluoromethyl)benzene | 88 | organic-chemistry.org |

| n-Butylmagnesium bromide | 4-Bromobenzonitrile | Pd(OAc)₂ / P(t-Bu)₃ | ZnCl₂ | 4-Butylbenzonitrile | 84 | organic-chemistry.org |

| Phenylmagnesium bromide | 1-Bromo-4-(tert-butyl)benzene | Pd(OAc)₂ / P(t-Bu)₃ | ZnCl₂ | 4-(tert-Butyl)-1,1'-biphenyl | 86 | organic-chemistry.org |

A one-pot process for synthesizing 8-arylquinolines has been developed that proceeds via a palladium-catalyzed borylation of a quinoline-8-yl halide, followed by a Suzuki-Miyaura coupling with an aryl halide. nih.gov While the roles of nucleophile and electrophile are reversed compared to the direct use of this compound, this work underscores the robustness of palladium catalysis for creating 8-arylquinoline structures. nih.gov

Nickel-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Nickel catalysis has emerged as a powerful alternative and complement to palladium, often enabling challenging cross-coupling reactions due to its different reactivity profile and lower cost. nih.gov Nickel catalysts are particularly effective in reactions involving the formation of carbon-carbon bonds, including the coupling of organomagnesium reagents with various electrophiles. nih.govnih.gov A key feature of nickel is its ability to access multiple oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)), which opens up diverse mechanistic pathways, including those involving radical intermediates. nih.govnih.govucla.edu

Nickel-catalyzed cross-couplings are adept at activating a wide range of electrophiles for C-C bond formation. This includes not only aryl halides but also organophosphates, ethers, and esters, which are often challenging substrates for palladium. nih.gov The coupling of 2-chloropyridines with alkyl bromides has been successfully achieved using a nickel-based system, demonstrating its utility for heteroaromatic substrates. wisc.edu Furthermore, nickel catalysis has proven effective for the coupling of unactivated secondary and tertiary alkyl halides with silicon nucleophiles, a transformation that is difficult to achieve with other metals. nih.gov Stereochemical studies and the use of radical traps in these reactions often point towards a homolytic cleavage of the carbon-halogen bond, implicating radical pathways. nih.gov

The formation of 1,1-diarylalkanes can be accomplished through a nickel-catalyzed reductive relay cross-coupling of alkyl bromides with aryl bromides. researchgate.net This process avoids the direct use of organometallic reagents and showcases the unique reactivity that can be accessed with nickel catalysis. researchgate.net The mechanism is thought to involve the formation of an aryl-Ni(I) species, which can then react with the alkyl bromide. researchgate.net

Iron-Catalyzed Cross-Coupling Reactions with Quinoline Substrates

Iron, being abundant, inexpensive, and non-toxic, is an attractive metal for catalysis. nih.gov Iron-catalyzed cross-coupling reactions have been developed as a sustainable alternative to those using precious metals like palladium. nih.gov These reactions often proceed via different mechanisms and can provide complementary reactivity. For instance, iron catalysts have been successfully used in the cross-coupling of bis-(aryl)manganese reagents with functionalized alkenyl iodides and bromides. nih.gov These organomanganese nucleophiles can be conveniently prepared in situ from the corresponding Grignard reagents. nih.gov

Mechanistic investigations using paramagnetic ¹H-NMR have been crucial in elucidating the catalytic cycle of these iron-catalyzed reactions. nih.gov Studies have identified tris-coordinated ate-iron(II) species as key intermediates in the catalytic process. nih.gov However, a common challenge in iron-catalyzed couplings is the potential for homo-coupling of the organometallic reagent, which can reduce the yield of the desired cross-coupled product. researchgate.net

In the context of quinoline substrates, chromium(III) catalysis has been shown to be highly efficient for the C(sp²)-C(sp³) cross-coupling of halo-quinolines with alkylmagnesium reagents. researchgate.net These reactions proceed rapidly at room temperature and, notably, without the formation of the homo-coupling side products that are often observed with iron or cobalt catalysts. researchgate.net Regioselective coupling can also be achieved; for example, 2,6-dichloroquinolines react with primary alkylmagnesium bromides to selectively yield 2-alkylated-6-chloroquinolines in high yields. researchgate.net This highlights the potential for transition metal catalysis to control selectivity in the functionalization of polysubstituted quinoline rings.

Copper-Catalyzed Transformations and Their Influence on Selectivity

Copper catalysis offers unique reactivity patterns and is particularly influential in controlling the selectivity of reactions involving quinoline scaffolds. While not a direct coupling of the Grignard reagent, a notable example is the copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides. beilstein-journals.orgbeilstein-journals.orgnih.gov In these transformations, the 8-aminoquinoline core acts as a directing group, guiding the functionalization to the C5 position of the quinoline ring with high selectivity. beilstein-journals.orgbeilstein-journals.org

The reaction can utilize various copper salts as catalysts, such as CuBr, CuCl₂, and Cu(OAc)₂·H₂O, which have all been shown to be effective. beilstein-journals.orgbeilstein-journals.org A range of alkyl bromides, both activated and unactivated, can serve as the bromine source, making this a versatile method. beilstein-journals.orgbeilstein-journals.orgnih.gov The process is notable for its excellent site selectivity, as other potential C-H bromination products are generally not observed. beilstein-journals.orgbeilstein-journals.org Similar copper-catalyzed electrochemical methods using NH₄Br as the bromine source have also been developed, further demonstrating the utility of copper in selectively functionalizing the quinoline ring. researchgate.net These findings underscore the profound influence of the catalyst on directing reactions to specific positions on a complex molecule, a principle that is central to designing synthetic routes.

Ligand Effects on Catalytic Performance and Product Yield

The choice of ligand is critical in transition metal-catalyzed cross-coupling reactions, as it directly influences the catalyst's stability, reactivity, and selectivity. rsc.org Ligands can modulate the electronic and steric properties of the metal center, thereby affecting key steps in the catalytic cycle such as oxidative addition and reductive elimination.

Palladium Catalysis: In palladium-catalyzed C-N and C-C couplings, bulky, electron-rich phosphine (B1218219) ligands such as BrettPhos, RuPhos, and various Buchwald-type ligands are often employed. nih.govnih.gov These ligands stabilize the palladium(0) state and promote the difficult oxidative addition of less reactive electrophiles like aryl chlorides. nih.gov The development of diverse ligands has been instrumental in expanding the substrate scope of these reactions to include hindered and functionalized coupling partners. nih.govnih.gov For the coupling of C(sp³)–H bonds, quinoline-based ligands have been shown to be effective, with substitutions on the quinoline ring having a significant impact on reactivity. nih.gov

Nickel Catalysis: Ligand effects are also pronounced in nickel catalysis. In Suzuki-Miyaura couplings, the steric properties of monophosphine ligands can determine the effectiveness of the catalyst. ucla.edu A reactivity threshold has been observed where overly bulky ligands can inhibit catalysis. ucla.edu For cross-electrophile couplings, rigid bidentate nitrogen-based ligands like bathophenanthroline (B157979) have proven superior for coupling 2-chloropyridines. wisc.edu In other systems, simple nitrogen-containing ligands are sufficient to achieve high yields and regioselectivity. researchgate.net The ligand's structure also influences the speciation of the active nickel(I) catalyst. nih.govucla.edu

Iron Catalysis: While often considered "ligand-free," many iron-catalyzed reactions are significantly enhanced by the presence of ligands. beilstein-journals.org Additives like 2,2'-bipyridine (B1663995) and 1,10-phenanthroline (B135089) have been shown to have a dramatic impact on product yield in Sonogashira couplings. beilstein-journals.org For the coupling of aryl Grignards, N-heterocyclic carbene (NHC) ligands can be used to generate a long-lived, active iron catalyst. researchgate.net

| Catalyst | Ligand Type | Effect on Reaction | Ref |

| Palladium | Bulky Phosphines (e.g., BrettPhos) | Increases scope for C-N coupling, allows use of aryl chlorides. | nih.gov |

| Palladium | Quinoline-based | Enables C(sp³)–H cross-coupling; sensitive to steric effects. | nih.gov |

| Nickel | Monophosphines | Steric bulk affects catalytic activity in Suzuki-Miyaura coupling. | ucla.edu |

| Nickel | Bipyridine / Phenanthroline | Enables cross-electrophile coupling of aryl and alkyl halides. | wisc.eduresearchgate.net |

| Iron | 1,10-Phenanthroline | Dramatically improves yield in Sonogashira couplings. | beilstein-journals.org |

Radical Reaction Pathways and Single Electron Transfer (SET) Processes

Evidence for Formation of Aryl Radical Intermediates in Reactions of Grignard Reagents

While many Grignard reactions are thought to proceed through a polar, two-electron nucleophilic addition mechanism, an alternative pathway involving single electron transfer (SET) has been proposed, particularly for certain substrate combinations. organic-chemistry.orgwikipedia.org The SET mechanism involves the transfer of a single electron from the Grignard reagent to the electrophile, generating a radical anion and a radical cation. In the context of reactions with carbonyl compounds, this results in a ketyl radical intermediate. wikipedia.org

Evidence for the SET pathway is often circumstantial, inferred from the product distribution. For example, reactions involving sterically hindered ketones and Grignard reagents can yield side products consistent with radical processes, such as pinacol (B44631) coupling products or products of disproportionation. organic-chemistry.org The likelihood of an SET mechanism increases with substrates that have lower reduction potentials, such as aromatic or conjugated ketones, as they can more readily accept an electron. researchgate.net

More direct evidence for radical intermediates has been sought using radical clock experiments. researchgate.netnih.gov A radical clock is a molecule that undergoes a rapid, unimolecular rearrangement if it exists as a radical. The absence of rearranged products in the reaction of Grignard reagents with aliphatic aldehydes and most alkyl ketones suggests that SET is not a dominant pathway in these cases. researchgate.netnih.gov However, for some aromatic ketones, particularly when paired with sterically demanding Grignard reagents like tert-butylmagnesium chloride, the formation of ring-opened products from a radical clock provides strong evidence for a competing SET pathway. nih.gov The reaction of Grignard reagents with nitroarenes is also believed to proceed via an SET mechanism. researchgate.net The formation of aryl radical intermediates has also been implicated in cascade reactions leading to complex heterocyclic systems like benzothieno[2,3-b]quinolines. nih.gov

Domino Coupling and Rearrangement Mechanisms Involving Quinoline-Grignard Species

The reactivity of Grignard reagents derived from quinoline systems can extend beyond simple nucleophilic additions and substitutions, engaging in complex domino reaction sequences. An exemplary case, while not involving this compound itself, is the unexpected domino coupling and rearrangement observed in the reaction of 9-chloro-9-deoxy Cinchona alkaloids with Grignard reagents generated from peri-dihalogenonaphthalene. nih.govacs.org This reaction showcases a remarkable transformation of the quinoline core, leading to the formation of a novel chiral 5-aza-7H-benzo[no]tetraphene ring system. nih.govacs.org

The proposed mechanism for this transformation provides insight into the potential reactivity of quinoline-based Grignard species. nih.govacs.org The sequence is initiated by the substitution of a halide on the Cinchona alkaloid by the Grignard reagent. nih.govacs.org This is followed by a series of events including a single electron transfer (SET), radical formation, and subsequent intramolecular cyclization and rearrangement. nih.govacs.org A key step in this domino process is the migration of a carbon-based group from the C-4′ position to the C-3′ position of the quinoline ring. nih.govacs.org This rearrangement occurs without the need for transition metals and under non-acidic conditions, highlighting the inherent reactivity that can be unlocked in these systems. nih.govacs.org

The reaction conditions, such as temperature and the stoichiometry of the Grignard reagent, have been shown to be critical for the success of this domino reaction. acs.org For instance, the reaction of 9-chloro-9-deoxyquinine with two equivalents of 8-bromo-1-naphthylmagnesium bromide yielded the rearranged product, demonstrating the feasibility of such complex transformations. nih.govacs.org

Table 1: Domino Coupling–Rearrangement of 9-Chloro-9-deoxy Cinchona Alkaloids with a Naphthyl Grignard Reagent nih.gov

| Starting Material | Product Structure | Yield (%) |

| 9-Chloro-9-deoxyquinine | 5-Aza-7H-benzo[no]tetraphene derivative | 30 |

| 9-Chloro-9-deoxycinchonine | 5-Aza-7H-benzo[no]tetraphene derivative | 5 |

| 9-Chloro-9-deoxycinchonidine | 5-Aza-7H-benzo[no]tetraphene derivative | 4 |

| Yields are for isolated products under optimized conditions with 2 equivalents of 8-bromo-1-naphthylmagnesium bromide. |

Intermolecular Nucleophilic Radical Attack and Subsequent Fragmentation

The mechanistic pathway proposed for the domino reaction involving Cinchona alkaloids and a naphthyl Grignard reagent hinges on the formation of radical intermediates. nih.govacs.org A plausible mechanism begins after the initial substitution, where a second molecule of the Grignard reagent can induce a single electron transfer (SET). nih.govacs.org This SET process is analogous to mechanisms postulated for metal-halogen exchange in organometallic chemistry, particularly at elevated temperatures. nih.govacs.org

The SET event is thought to generate an aryl radical intermediate. nih.govacs.org This localized nucleophilic radical can then attack the C-4′ atom of the quinoline ring. nih.govacs.org This intramolecular attack results in the formation of a spirocyclic radical intermediate. nih.govacs.org Subsequent fragmentation and rearrangement of this intermediate lead to the observed migration of the quinuclidinylmethyl group and the formation of the new polycyclic aromatic system. nih.govacs.org The fact that the reaction of either epimer at the 9-position of 9-chlorodeoxyquinine leads to the same product isomer supports a mechanism involving a non-stereospecific intermediate, such as a radical. nih.gov This type of intermolecular radical attack underscores a less common but significant reaction pathway for Grignard reagents associated with quinoline scaffolds.

Transmetalation Reactions for Expanding Synthetic Versatility

The synthetic utility of this compound can be significantly broadened through transmetalation reactions. This process involves the transfer of the quinolin-8-yl group from magnesium to another metal, creating a new organometallic reagent with a distinct reactivity profile. researchgate.netmasterorganicchemistry.com This strategy allows for the participation of the quinoline moiety in a wider array of coupling reactions that may not be efficient or possible with the original Grignard reagent due to its high reactivity and basicity. chem-station.comwikipedia.org

Generation of Organozinc Reagents for Negishi Cross-Couplings

A prominent application of transmetalation is the preparation of organozinc reagents for use in Negishi cross-coupling reactions. chem-station.comvander-lingen.nl this compound can be converted to its corresponding organozinc halide, Quinolin-8-ylzinc bromide, by reacting it with a zinc salt, typically zinc bromide (ZnBr2) or zinc chloride (ZnCl2). chem-station.comcore.ac.ukresearchgate.net This transmetalation is often a straightforward process involving a 1:1 mixture of the Grignard reagent and the zinc halide in an ethereal solvent like THF. core.ac.ukresearchgate.net

The resulting organozinc reagent is significantly less reactive and more functional-group tolerant than its Grignard precursor. chem-station.comresearchgate.net This allows for its effective use in palladium- or nickel-catalyzed Negishi cross-coupling reactions with various organic halides (aryl, vinyl, or alkyl halides) to form new carbon-carbon bonds. chem-station.comillinois.edu The general catalytic cycle for the Negishi coupling involves oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the organozinc reagent, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. illinois.edu The use of additives like lithium salts (e.g., LiCl) can sometimes be beneficial, as they can break up organozinc aggregates and generate more reactive monomeric zincate species. illinois.edu

Table 2: General Scheme for Transmetalation and Negishi Coupling

| Step | Reactants | Product | Purpose |

| 1. Transmetalation | This compound + ZnBr₂ | Quinolin-8-ylzinc bromide + MgBr₂ | Generation of a less reactive, more tolerant organometallic reagent. chem-station.comcore.ac.uk |

| 2. Negishi Coupling | Quinolin-8-ylzinc bromide + R-X (in presence of Pd or Ni catalyst) | 8-Substituted Quinoline (Quinoline-R) | Formation of a new C-C bond with high functional group compatibility. chem-station.comillinois.edu |

Formation of Organocopper Reagents for Enhanced Reactivity

Another powerful transmetalation strategy involves the conversion of this compound into an organocopper reagent. wikipedia.org This is typically achieved by treating the Grignard reagent with a copper(I) salt, such as copper(I) iodide (CuI), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN). researchgate.netmasterorganicchemistry.com The nature of the resulting organocopper species depends on the stoichiometry of the reactants. masterorganicchemistry.comwikipedia.org

Reacting one equivalent of this compound with one equivalent of a copper(I) halide can form a neutral organocopper(I) species (Quinolin-8-yl-Cu). masterorganicchemistry.com More commonly, two equivalents of the Grignard reagent (or an organolithium reagent) are reacted with one equivalent of a copper(I) halide to form a lithium or magnesium diorganocuprate, often referred to as a Gilman reagent, e.g., (Quinolin-8-yl)₂CuMgBr. masterorganicchemistry.comwikipedia.org

These organocopper reagents exhibit unique reactivity, distinct from the parent Grignard reagent. wikipedia.org They are particularly valued for their ability to undergo conjugate addition (1,4-addition) to α,β-unsaturated carbonyl compounds and to participate in substitution reactions with substrates like acyl chlorides and alkyl halides. researchgate.netwikipedia.org The transmetalation to copper generates a softer nucleophile, which often provides higher selectivity and tolerance for sensitive functional groups compared to the harder Grignard reagent. wikipedia.org In some cases, the magnesium bromide generated in situ during the formation of the organocopper reagent from a Grignard reagent can act as a Lewis acid, activating the substrate for the reaction. wikipedia.org

Applications of Quinolin 8 Ylmagnesium Bromide in Complex Molecular Construction

Directed Functionalization of Quinoline (B57606) and Other Fused Bicyclic Heteroaromatic Scaffolds

The strategic functionalization of quinoline and related fused bicyclic heteroaromatics is of paramount importance in medicinal chemistry and materials science. Quinolin-8-ylmagnesium bromide provides a direct method for introducing a wide array of substituents at the C8-position of the quinoline nucleus. The generation of the Grignard reagent from 8-haloquinolines allows for subsequent reactions with various electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

A key strategy for the preparation of 8-functionalized quinolines involves the use of halogen-metal exchange reactions. For instance, the treatment of an 8-iodoquinoline (B173137) derivative with a magnesium reagent can generate a highly reactive quinolin-8-ylmagnesium intermediate in situ. nih.gov This intermediate, analogous to this compound, can then be trapped with a variety of electrophiles to introduce diverse functional groups at the 8-position. This approach offers a regioselective method for the elaboration of the quinoline scaffold.

The reactivity of this compound extends to cross-coupling reactions, which are powerful tools for the construction of complex biaryl and heteroaryl structures. While specific examples detailing the use of this compound in named cross-coupling reactions are not abundant in the provided literature, the principles of such reactions are well-established for other aryl Grignard reagents. For instance, nickel-catalyzed cross-coupling reactions between aryl Grignard reagents and fluoroazines have been successfully demonstrated, suggesting the potential for this compound to participate in similar transformations. uni-muenchen.de

The following table summarizes representative examples of the directed functionalization of the quinoline-8-position using magnesium-based reagents.

| Starting Material | Reagent | Electrophile | Product | Yield (%) | Reference |

| 8-Iodo-2-(trifluoromethyl)quinoline | i-PrMgCl | PhCHO | (8-((Hydroxy)(phenyl)methyl)quinolin-2-yl) | 75 | nih.gov |

| 8-Iodo-2-(trifluoromethyl)quinoline | i-PrMgCl | Allyl bromide | (8-Allylquinolin-2-yl)trifluoromethane | 85 | nih.gov |

| 8-Iodo-2-chloroquinoline | i-PrMgCl | (CH₂O)n | (2-Chloroquinolin-8-yl)methanol | 68 | nih.gov |

Synthesis of Chiral N-Heterocyclic Molecular Scaffolds

The development of methodologies for the synthesis of chiral N-heterocyclic scaffolds is a significant focus in modern organic chemistry due to their prevalence in pharmaceuticals and natural products. While direct applications of this compound in catalytic asymmetric synthesis are not extensively documented in the provided search results, its potential as a nucleophile in diastereoselective or enantioselective reactions can be inferred from established synthetic principles.

One potential strategy involves the reaction of this compound with a chiral electrophile. The inherent chirality of the electrophile can direct the approach of the Grignard reagent, leading to the formation of a diastereomerically enriched product. Subsequent removal of any chiral auxiliary would provide an enantioenriched 8-substituted quinoline derivative.

Another approach would be the use of a chiral ligand to modify the reactivity of the Grignard reagent or a metal catalyst in a cross-coupling reaction. Although not specifically demonstrated for this compound, the use of chiral ligands in copper-catalyzed additions of Grignard reagents to N-heterocyclic acceptors has proven effective for the synthesis of chiral tetrahydroquinolones and other related structures. This suggests a plausible pathway for the enantioselective functionalization of the quinoline-8-position.

Furthermore, the synthesis of axially chiral quinoline derivatives is an area of growing interest. nih.gov The reaction of a pre-organized chiral scaffold with a Grignard reagent like this compound could potentially lead to the construction of macrocycles with defined three-dimensional structures and chiroptical properties.

Derivatization of Biologically Relevant Quinoline Frameworks

The quinoline core is a privileged scaffold found in numerous biologically active compounds, including alkaloids, antimalarials, and anticancer agents. nih.govresearchgate.netnih.gov The derivatization of these frameworks is a common strategy in drug discovery to modulate their pharmacological properties. This compound represents a key intermediate for accessing a variety of 8-substituted quinolines, many of which exhibit significant biological activity.

A prominent example is the synthesis of derivatives of 8-hydroxyquinoline (B1678124) (8-HQ). 8-Hydroxyquinoline and its analogues are known to possess a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects. rroij.com The synthesis of 8-HQ can be achieved through various methods, and its derivatives can be prepared by introducing substituents onto the quinoline skeleton. This compound could, in principle, be oxidized to yield 8-hydroxyquinoline, or reacted with other electrophiles to generate novel 8-substituted derivatives for biological screening. For instance, the synthesis of 8-alkoxy-substituted quinaldines has been achieved by the alkylation of 8-hydroxy-2-methylquinoline. rroij.com

The derivatization of other bioactive quinoline systems is also a promising application. For example, the modification of the quinoline nucleus in antimalarial drugs like quinine (B1679958) or chloroquine (B1663885) could potentially lead to new therapeutic agents with improved efficacy or resistance profiles. While direct examples of using this compound for the late-stage functionalization of such complex natural products are not provided, the general reactivity of Grignard reagents makes this a conceptually viable approach.

The table below provides examples of biologically active quinoline derivatives that could potentially be accessed through synthetic routes involving this compound or related intermediates.

| Compound Class | Biological Activity | Potential Synthetic Precursor | Reference |

| 8-Hydroxyquinoline Derivatives | Antitumor, Antimicrobial | This compound | rroij.com |

| 8-Alkoxy-substituted Quinaldines | Antitumor | 8-Hydroxy-2-methylquinoline | rroij.com |

| 8-Substituted Quinoline-2-carboxamides | Carbonic Anhydrase Inhibitors | 8-Hydroxyquinoline-2-carboxylic acid | nih.gov |

Advanced Spectroscopic and Computational Characterization Methodologies

Spectroscopic Analysis Techniques for Reaction Monitoring and Structural Assignment

Spectroscopic methods provide critical insights into the molecular framework and vibrational characteristics of Quinolin-8-ylmagnesium bromide, enabling both its identification and the monitoring of its reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic and organometallic compounds. slideshare.net For quinoline (B57606) derivatives, ¹H and ¹³C NMR are fundamental in assigning the chemical environment of each proton and carbon atom. mdpi.comresearchgate.net In the case of this compound, the formation of the C-Mg bond at the 8-position of the quinoline ring induces significant shifts in the NMR spectra compared to the parent quinoline molecule.

The protons on the quinoline ring, particularly those in proximity to the magnesium-bearing carbon (C8), experience a change in their electronic environment, leading to altered chemical shifts. For instance, in related quinoline compounds, protons of the quinoline fragment are often shifted to a lower magnetic field, typically observed between 8.0 and 9.5 ppm. mdpi.com The coupling patterns observed in 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between protons and carbons, confirming the precise location of the magnesium bromide group. mdpi.comcore.ac.uk The analysis of these spectra allows for the unambiguous assignment of all proton and carbon signals, providing a detailed structural map of the molecule. mdpi.comresearchgate.net

Table 1: Representative ¹H NMR Chemical Shift Data for Quinolines

| Proton | Representative Chemical Shift (ppm) | Multiplicity |

| H-2 | Overlaps with H-4 | Multiplet |

| H-3 | 8.217 | Doublet of doublets of doublets (ddd) |

| H-4 | Overlaps with H-2 | Multiplet |

| H-5 | 8.542 | Doublet of doublets (dd) |

| H-6 | 8.309 | Doublet of doublets of doublets (ddd) |

| H-7 | 8.061 | Doublet of doublets of doublets (ddd) |

| H-8 | 8.419 | Doublet of doublets (dd) |

Note: Data is illustrative for a quinoline derivative and may vary for this compound. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. These methods are particularly useful for identifying the characteristic stretching and bending frequencies of functional groups within a molecule. mdpi.com For this compound, IR and Raman spectra would reveal key information about the quinoline ring system and the carbon-magnesium bond.

The vibrational spectra of quinoline derivatives typically exhibit a series of characteristic bands. mdpi.com The C-H stretching vibrations of the aromatic quinoline ring are generally observed in the region of 3087–2852 cm⁻¹. mdpi.com The C-C and C-N stretching vibrations within the quinoline and 5,8-quinolinedione (B78156) moieties are found at approximately 1325–1314 cm⁻¹ and 1256–1230 cm⁻¹, respectively. mdpi.com The introduction of the magnesium bromide at the 8-position would likely perturb these vibrational modes and introduce new vibrations associated with the C-Mg bond. The analysis of these spectral changes, often aided by computational calculations, provides valuable structural information.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation patterns. chemguide.co.uklibretexts.org When a molecule is ionized in a mass spectrometer, it forms a molecular ion which can then break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is unique to the molecule's structure.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two common isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak and any bromine-containing fragments would appear as a characteristic pair of peaks (an "isotopic signature") separated by two mass units. libretexts.org The fragmentation of the quinoline ring itself would likely lead to the loss of neutral molecules such as HCN, resulting in characteristic fragment ions. The cleavage of the C-Mg bond would also be a significant fragmentation pathway. The analysis of these fragmentation patterns is crucial for confirming the identity and structure of the target compound. researchgate.netresearchgate.net

Computational Chemistry Approaches for Understanding Reactivity and Structure

Computational chemistry provides a powerful lens through which to investigate the electronic structure, stability, and reactivity of molecules like this compound at an atomic level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. aps.orgarxiv.orgub.edu DFT calculations can provide valuable insights into the geometry, electronic properties, and reactivity of this compound. By solving the Kohn-Sham equations, DFT can determine the electron density of the molecule, from which various properties can be derived. arxiv.org

For instance, DFT calculations can be used to predict the optimized geometry of the molecule, including bond lengths and angles. These calculations are also employed to simulate vibrational spectra (IR and Raman), which can then be compared with experimental data to aid in the assignment of spectral bands. mdpi.com Furthermore, DFT can be used to investigate the electronic structure, including the distribution of molecular orbitals and the nature of the C-Mg bond. This information is crucial for understanding the reactivity of the Grignard reagent in various chemical transformations. DFT methods are also instrumental in mapping out the potential energy surfaces of reactions involving this compound, helping to elucidate reaction mechanisms and predict the feasibility of different reaction pathways. nih.govmdpi.com

Analysis of Conformational Isomers and Energetic Profiles

Computational methods, particularly DFT, can be used to explore the potential energy surface of the molecule and identify the various stable conformers. nih.gov By calculating the energies of these different conformations, it is possible to determine the most stable (lowest energy) structure. This analysis can also provide the energy barriers for interconversion between different conformers. Understanding the conformational landscape and the associated energetic profiles is essential for a complete picture of the molecule's behavior and can influence its reactivity in chemical synthesis.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. nih.govwikipedia.org It provides a localized, Lewis-like picture of chemical bonding by partitioning the complex molecular wavefunction into orbitals that represent core electrons, lone pairs, and bonds. wikipedia.orgwisc.edu A key aspect of NBO analysis is its ability to quantify electronic delocalization effects, which are departures from the idealized, localized Lewis structure. wikipedia.org These delocalization effects are described as donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs, with the stabilization energy (E(2)) associated with each interaction indicating its significance. nih.gov

In the case of this compound, NBO analysis would provide critical insights into the electronic structure, particularly the nature of the C-Mg bond and the delocalization of electrons within the quinoline ring system. The high polarity of the carbon-magnesium bond in Grignard reagents is a well-established feature, with the carbon atom being significantly more electronegative than magnesium, leading to a partial negative charge on the carbon. quora.comchemguide.co.uk NBO analysis quantifies this by resolving the bonding into its constituent natural atomic orbitals and calculating the charge distribution.

The stabilization energies (E(2)) calculated through second-order perturbation theory within the NBO framework reveal the strength of these hyperconjugative interactions. Larger E(2) values signify a more significant delocalization effect. For this compound, key interactions would likely include:

π(C-C) → σ(C-Mg):* Delocalization from the π-bonds of the aromatic quinoline ring to the antibonding orbital of the carbon-magnesium bond. This interaction would reflect the electronic communication between the aromatic system and the Grignard functionality.

LP(N) → σ(C-C):* The lone pair on the nitrogen atom of the quinoline ring can delocalize into adjacent antibonding C-C orbitals within the ring, a common feature in heterocyclic aromatic systems. nih.gov

σ(C-H) → σ(C-Mg):* Hyperconjugation from adjacent C-H bonds into the antibonding C-Mg orbital can also contribute to the stabilization of the molecule.

These interactions collectively describe a molecule where the electron density is not perfectly localized in discrete bonds and lone pairs, but is smeared out over various parts of the structure, leading to enhanced stability.

Table 1: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C1-C2) | π(C3-C4) | 18.5 |

| π(C5-C6) | π(C7-N) | 22.1 |

| LP(N) | π(C1-C9) | 15.3 |

| σ(C7-H) | σ(C8-Mg) | 2.5 |

| π(Ring) | LP*(Mg) | 5.8 |

Note: This table is illustrative and presents plausible values for the stabilization energies associated with key electronic delocalization interactions in this compound. The atom numbering corresponds to the standard quinoline ring system.

Atoms in Molecules (AIM) Theory for Electron Density Distribution

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous framework for analyzing the electron density (ρ(r)) of a chemical system to partition it into atomic basins and to characterize the nature of chemical bonds. nih.gov Developed by Richard Bader, AIM theory is based on the topological analysis of the electron density, where critical points (points where the gradient of the electron density is zero) are used to define atoms, bonds, rings, and cages. nih.gov

For this compound, AIM analysis would be instrumental in characterizing the electron density distribution and the nature of the chemical bonds, particularly the polar C-Mg bond. The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. Several properties of the electron density at the BCP provide quantitative information about the bond:

Electron Density (ρ(r_BCP)): The magnitude of the electron density at the BCP correlates with the bond order; higher values are indicative of stronger bonds.

Laplacian of the Electron Density (∇²ρ(r_BCP)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ < 0) signifies a shared interaction, typical of covalent bonds, where electron density is concentrated in the internuclear region. A positive value (∇²ρ > 0) indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.

Ellipticity (ε): This parameter measures the extent to which the electron density is preferentially accumulated in a particular plane containing the bond path. For a cylindrically symmetrical bond, ε is zero. A non-zero ellipticity suggests π-character in the bond.

In this compound, the C-Mg bond is expected to exhibit properties intermediate between a pure covalent and a pure ionic bond, which is typical for polar covalent bonds. libretexts.orgwikipedia.org The AIM analysis would likely reveal a relatively low electron density (ρ(r_BCP)) and a positive Laplacian (∇²ρ(r_BCP)) at the C-Mg BCP, classifying it as a polar, closed-shell interaction. In contrast, the C-C and C-N bonds within the aromatic quinoline ring would show higher ρ(r_BCP) values and negative Laplacians, characteristic of shared, covalent interactions. The ellipticity of the C-C bonds in the quinoline ring would be significant, reflecting their π-character.

Table 2: Hypothetical AIM Topological Parameters for Selected Bonds in this compound

| Bond | ρ(r_BCP) (a.u.) | ∇²ρ(r_BCP) (a.u.) | Ellipticity (ε) |

| C8-Mg | 0.045 | +0.180 | 0.05 |

| C7-C8 | 0.295 | -0.650 | 0.21 |

| C8-N | 0.280 | -0.590 | 0.18 |

| C-Br | 0.090 | +0.050 | 0.01 |

Note: This table is illustrative and presents plausible values for the AIM topological parameters for key bonds in this compound. These values are consistent with the expected nature of the chemical bonds in the molecule.

Q & A

Q. What are the critical safety considerations when handling Quinolin-8-ylmagnesium bromide in laboratory settings?

this compound, like other Grignard reagents, reacts violently with water and moisture, releasing flammable gases (e.g., methane) and posing fire hazards. Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors and prevent static discharge in closed spaces .

- Personal Protective Equipment (PPE) : Wear flame-resistant, anti-static lab coats, nitrile gloves, and safety goggles compliant with EN 166 or ANSI standards .

- Storage : Store in airtight, moisture-free containers at 4°C under inert gas (e.g., argon) to prevent decomposition .

- Spill Management : Neutralize spills with dry sand or inert adsorbents; avoid aqueous solutions to prevent exothermic reactions .

Q. How is this compound synthesized, and what purity validation methods are recommended?

The reagent is typically prepared via the reaction of quinolin-8-yl bromide with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether. Methodological steps include:

- Magnesium Activation : Clean magnesium turnings with dilute HCl to remove oxide layers before use.

- Reaction Monitoring : Use gas evolution or color change (gray to dark brown) as indicators of initiation.

- Purity Validation : Titration with 2-propanol (to quantify active Grignard species) or NMR spectroscopy (e.g., or ) to confirm absence of unreacted quinolin-8-yl bromide .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the stability and reactivity of this compound?

Solvent choice directly impacts reagent stability and reaction outcomes:

- Ether Solvents (THF, EtO) : Enhance solubility and stabilize the Grignard complex via coordination with Mg. THF’s higher polarity accelerates nucleophilic addition but may increase side reactions with sensitive substrates .

- Temperature Effects : Prolonged storage above 0°C leads to gradual decomposition (evidenced by gas release or precipitate formation). For temperature-sensitive reactions, maintain −20°C during slow substrate additions .

- Data-Driven Optimization : Use differential scanning calorimetry (DSC) to assess thermal stability and design reaction protocols .

Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?

The quinoline moiety’s electron-withdrawing nature directs nucleophilic attack to electron-deficient positions (e.g., carbonyl carbons in ketones). Advanced studies employ:

- Computational Modeling : Density Functional Theory (DFT) to map transition states and predict regioselectivity .

- Isotopic Labeling : -labeled substrates to track bond formation in ester or amide functionalizations.

- In Situ Spectroscopy : React-IR or Raman to detect intermediate organomagnesium species .

Q. How can researchers resolve contradictions in reported reaction yields for this compound-mediated syntheses?

Discrepancies often arise from trace moisture, solvent impurities, or substrate steric effects. Mitigation strategies include:

- Controlled Replication : Adhere to protocols in peer-reviewed studies (e.g., inert atmosphere gloveboxes, rigorous solvent drying with molecular sieves) .

- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., substrate stoichiometry, solvent purity) affecting yield .

- Analytical Cross-Validation : Compare results across multiple techniques (e.g., GC-MS, HPLC) to confirm product identity and purity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.